methyl (2R,3S)-3-phenyloxirane-2-carboxylate
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Overview
Description
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of a suitable precursor, such as a cinnamate ester, using a chiral dioxirane generated in situ from a chiral ketone . The reaction conditions often include an organic solvent and a controlled temperature to optimize the yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound can be achieved using an emulsion bioreactor containing lipase from Serratia marcescens. This method involves the hydrolysis of a racemic mixture of the compound, followed by phase separation and purification to obtain the desired enantiomer with high chemical and optical purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted oxirane derivatives .
Scientific Research Applications
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as a precursor for the synthesis of drugs, including coronary vasodilators like diltiazem.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with the active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate specificity, depending on the enzyme involved .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate: Another compound with a similar structure but with a methoxy group on the phenyl ring.
Methyl (2S,3R)-3-phenyloxirane-2-carboxylate: The enantiomer of the compound , with opposite stereochemistry.
Uniqueness
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable, optically pure products makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
19190-80-8 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |
InChI Key |
HAFFKTJSQPQAPC-DTWKUNHWSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
115794-67-7 | |
Synonyms |
methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |
Origin of Product |
United States |
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